Funalenone

説明

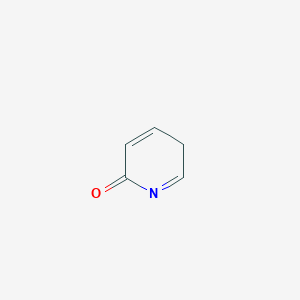

Funalenone is a phenalenone originally isolated from A. niger . It has been found to inhibit HIV-1 integrase and HIV-1 replication in human peripheral blood cells transformed by murine leukemia virus . It is less cytotoxic to mammalian HPB-M(a) cells . Funalenone selectively inhibits matrix metalloproteinase-1 (MMP-1) over MMP-2 and MMP-9 . It also inhibits the bacterial cell wall synthesis enzymes MraY and MurG .

Synthesis Analysis

Funalenone was isolated from the mycelium of Aspergillus niger FO-5904 by solvent extraction, ODS column chromatography, Sephadex LH-20 column chromatography, and reversed phase HPLC .

Molecular Structure Analysis

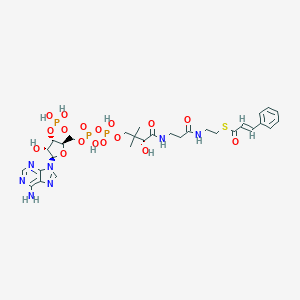

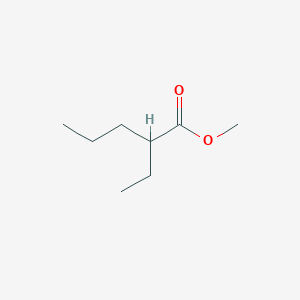

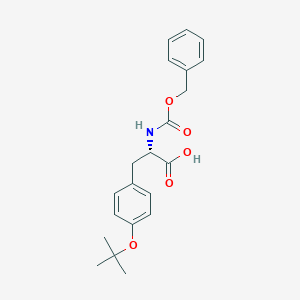

The molecular formula of Funalenone is C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .

Physical And Chemical Properties Analysis

Funalenone is a solid substance . It is soluble in Chloroform, DMSO, and Methanol .

科学的研究の応用

Application in Biochemistry and Pharmacology

Funalenone is a type of phenalenone, a structurally unique aromatic polyketide . Phenalenones have been reported in both microbial and plant sources . They possess a hydroxy perinaphthenone three-fused-ring system and exhibit diverse bioactivities .

Method of Application

Phenalenones are isolated from the culture broth of various fungi . They are then tested for their bioactivities .

Results and Outcomes

Phenalenones exhibit diverse bioactivities, such as cytotoxic, antimicrobial, antioxidant, and anti-HIV properties . They also inhibit several enzymes, including tyrosinase, α-glucosidase, lipase, AchE (acetylcholinesterase), indoleamine 2,3-dioxygenase 1, angiotensin-I-converting enzyme, and tyrosine phosphatase .

Application in HIV-1 Inhibition

Funalenone has been found to inhibit HIV-1 integrase , an enzyme that is key to the replication of the HIV-1 virus .

Method of Application

Funalenone was isolated from a culture broth of Penicillium sp. FKI-1463 . It was then tested for its ability to inhibit HIV-1 integrase .

Results and Outcomes

Funalenone inhibited HIV-1 integrase with an IC value of 10 mM and showed the best selectivity (anti-HIV, IC 1.7 mM; cytotoxicity, IC 87 mM) .

Application as an MMP-1 Inhibitor

Funalenone has been found to inhibit MMP-1 , also known as matrix metalloproteinase-1, an enzyme that plays a role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling .

Method of Application

Funalenone is tested for its ability to inhibit MMP-1 .

Results and Outcomes

Funalenone is an effective inhibitor of MMP-1 . This could have potential implications in the treatment of diseases where MMP-1 plays a detrimental role, such as in certain types of cancer and fibrosis .

Application as a MraY + MurG Inhibitor

Funalenone has been found to inhibit MraY + MurG , enzymes involved in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Method of Application

Funalenone is tested for its ability to inhibit MraY + MurG .

Results and Outcomes

Funalenone inhibits MraY + MurG with an IC50 of 25.5 μM in a MraY + MurG membrane plate assay . It also inhibits Staphylococcus aureus with an MIC of 64 μg/mL . This suggests that Funalenone could potentially be used in the treatment of bacterial infections .

Application in Genetic Research

Funalenone has been found in Aspergillus niger mutant ΔgcnE , suggesting it could be used in genetic research to study the function of the gcnE gene .

Method of Application

Funalenone is isolated from Aspergillus niger mutant ΔgcnE and its presence or absence can be used to study the function of the gcnE gene .

Results and Outcomes

The presence of Funalenone in Aspergillus niger mutant ΔgcnE suggests that the gcnE gene may be involved in the biosynthesis of Funalenone . This could provide insights into the function of the gcnE gene and the biosynthetic pathways of Funalenone .

特性

IUPAC Name |

4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEJVMYQRYQFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438324 | |

| Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Funalenone | |

CAS RN |

259728-61-5 | |

| Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)